molecular formula C24H19N3O3S B138469 (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid CAS No. 128438-01-7

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid

Cat. No. B138469
CAS RN: 128438-01-7
M. Wt: 429.5 g/mol
InChI Key: XEZIFGWTSLOMMT-MEFGMAGPSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from simple precursors like methyl acetoacetate. The process includes nitrosation, alkylation, bromination, cyclization, and other reactions to introduce the aminothiazolyl and imino functional groups . For example, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . Another synthesis method involves the use of triethyl phosphate and triethylamine in alkali conditions to form a benzothiazolyl thioester derivative .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of the aminothiazolyl group and the imino group attached to an acetic acid backbone. The stereochemistry of the imino group is typically in the (Z) configuration, which is crucial for the biological activity of these molecules. X-ray crystallography has been used to unambiguously determine the stereochemical structure of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are designed to introduce various functional groups while maintaining the (Z) configuration of the imino group. The reactions include halogenation, cyclization, hydrolysis, dehydration, and thioesterification . The formation of the 2-aminothiazole ring is often achieved by the Hantzsch method with thiourea . Additionally, the selective cleavage of protecting groups is employed to obtain the final product with the desired functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, are important for their practical applications. The solubility of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in various solvents has been measured and correlated using models like the modified Apelblat equation and the Jouyban–Acree model. These studies provide valuable data for the formulation of these compounds in different solvent systems . The antibacterial activity of the derivatives has also been evaluated, showing that they exhibit certain antibacterial activities against specific fungal strains .

Scientific Research Applications

Hydroxyproline Analysis

Hydroxyproline analysis, which involves the oxidation of imino acid by chloramine-T, could be relevant to the study of “(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid” due to the compound’s imino functionality. This type of analysis is important in evaluating the collagen content in tissue samples, indicating potential applications in biomedical research and tissue engineering (Stegemann & Stalder, 1967).

Synthesis of 2-Trichloromethyl-3-Phenyl-1,3-Thiazolidin-4-Ones

The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, demonstrates the chemical versatility of thiazole derivatives. Such synthetic pathways could be explored for the compound , indicating potential for drug development or material science applications (Issac & Tierney, 1996).

Role in Alcohol Toxicity and Addiction

The exploration of diacetyl metabolites arising from alcohol consumption, and their potential roles in toxicity and addiction through oxidative stress mechanisms, underscores the importance of studying imino compounds and their metabolic pathways. Research on compounds like “(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid” could contribute to understanding the biochemical pathways involved in disease processes (Kovacic & Cooksy, 2005).

Synthetic Procedures for Biological Interest Compounds

The development of synthetic procedures for 2-guanidinobenzazoles highlights the ongoing interest in synthesizing and studying heterocyclic compounds for their potential biological activities. Such research indicates the broad applicability of compounds like “(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid” in medicinal chemistry and drug discovery (Rosales-Hernández et al., 2022).

Antioxidant Capacity Reaction Pathways

The study of antioxidant capacity assays based on the ABTS radical cation underlines the importance of understanding the chemical interactions and reaction pathways of compounds with antioxidant properties. Research in this area could suggest potential applications of “(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid” in developing antioxidant therapies or compounds (Ilyasov et al., 2020).

properties

IUPAC Name

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29)/b27-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZIFGWTSLOMMT-MEFGMAGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=CSC(=N4)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid

Q & A

Q1: Why is (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid a significant compound in Cefdinir synthesis?

A1: (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid represents a novel starting material for Cefdinir synthesis, offering several advantages over previous methods. [, ] Its use simplifies the synthesis process, reduces production costs, and leads to higher product purity. [, ] This is because it can directly react with 7-AVCA (7-amino-3-vinyl-3-cephem-4-carboxylic acid), another crucial intermediate, under mild conditions, leading to a more efficient and cost-effective production of Cefdinir. []

Q2: How does the use of (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid impact the overall efficiency of Cefdinir production compared to previous methods?

A2: Previous methods often involved multiple steps and expensive reagents, impacting the overall yield and cost of Cefdinir. [] By using (Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyiminoacetic acid, researchers have streamlined the synthesis process. [] This streamlined approach reduces the number of synthetic steps, resulting in a more efficient synthesis with higher yields and reduced waste. [, ] Furthermore, the use of readily available and cheaper starting materials contributes to the cost-effectiveness of this novel approach. []

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